molecular formula C20H17N3O2S B2997610 N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide CAS No. 300378-99-8

N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide

Cat. No. B2997610
M. Wt: 363.44
InChI Key: CPZAAOIGLMPVHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide” involves methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

properties

IUPAC Name

N-[1-(6-methylpyrimidin-4-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-12-17(22-13-21-14)26-20(18(24)15-8-4-2-5-9-15)23-19(25)16-10-6-3-7-11-16/h2-13,20H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZAAOIGLMPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide

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